Loperamide oxide

Pharmacokinetics Bioavailability Prodrug

Loperamide oxide is a pharmacologically inactive prodrug requiring bioreductive activation by anaerobic gut flora, engineered to limit systemic opioid exposure. Its site-specific conversion yields 43–57% lower Cmax and reduced CNS penetration risk versus direct loperamide—critical for peripherally-restricted opioid research and colon-targeted delivery validation. Purchase high-purity reference standards for microbiome activity assays, pharmacokinetic modeling, and next-generation antidiarrheal comparator trials.

Molecular Formula C29H33ClN2O3
Molecular Weight 493.0 g/mol
CAS No. 106900-12-3
Cat. No. B1675072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLoperamide oxide
CAS106900-12-3
Synonyms4-((1R,4S)-4-(4-chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl)-N,N-dimethyl-2,2-diphenylbutanamide
Arestal
loperamide oxide
loperamide oxide anhydrous
loperamide oxide monohydrate
Molecular FormulaC29H33ClN2O3
Molecular Weight493.0 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3
InChIKeyKXVSBTJVTUVNPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Loperamide Oxide CAS 106900-12-3: Pharmacological Profile and Prodrug Characteristics


Loperamide oxide (CAS 106900-12-3) is the N-oxide metabolite and prodrug of the widely used antidiarrheal agent loperamide [1]. It belongs to the phenylpiperidine class of synthetic opioids and is administered orally for the symptomatic treatment of acute and chronic diarrhea. As a prodrug, loperamide oxide itself is pharmacologically inactive and requires bioreductive activation by the anaerobic microflora of the lower gastrointestinal tract to liberate the active moiety, loperamide, directly at the site of intended action [2]. This site-specific conversion mechanism was engineered to limit systemic exposure and thereby reduce the potential for central nervous system (CNS) penetration and associated adverse effects compared to orally administered loperamide [1]. Loperamide oxide is not currently approved for clinical use in the United States or many other regions, but it has been approved and marketed in several European and Asian countries [3].

Why Loperamide Oxide Cannot Be Simply Substituted with Generic Loperamide: Critical Prodrug-Specific Considerations


Loperamide oxide is not a generic substitute for loperamide hydrochloride because it is a pharmacologically inactive prodrug with a distinct mechanism of activation that fundamentally alters its pharmacokinetic and safety profile. Unlike loperamide, which is systemically absorbed as an active drug and subject to P-glycoprotein (P-gp)-mediated efflux at the blood-brain barrier, loperamide oxide requires reductive bioactivation by the anaerobic gut microbiota—a process that is saturable, site-specific, and absent in the upper GI tract [1]. This leads to a slower rate of systemic absorption of the active loperamide moiety, with peak plasma concentrations (Cmax) of loperamide being approximately 43-57% lower following an equivalent dose of loperamide oxide compared to loperamide [2]. Consequently, the systemic exposure (AUC) of active loperamide is also reduced, potentially mitigating the risk of CNS-related adverse events and the cardiac toxicities associated with supratherapeutic loperamide exposure [3]. Direct substitution with loperamide without accounting for these differences could result in unintended supratherapeutic systemic exposure and an altered safety margin.

Quantitative Differentiation of Loperamide Oxide: Head-to-Head Evidence Against Comparators


Reduced Systemic Exposure to Active Loperamide vs. Loperamide Hydrochloride

Following oral administration of a 4 mg dose, loperamide oxide produces a significantly lower peak plasma concentration (Cmax) of the active metabolite loperamide compared to an equivalent oral dose of loperamide hydrochloride. This difference is a direct consequence of the prodrug's requirement for anaerobic bacterial reduction in the lower GI tract, which delays and reduces systemic absorption of the active moiety [1].

Pharmacokinetics Bioavailability Prodrug

Delayed Time to Peak Plasma Concentration vs. Loperamide Hydrochloride

Loperamide oxide exhibits a significantly delayed Tmax (time to reach peak plasma concentration) for the active metabolite loperamide compared to direct administration of loperamide hydrochloride. This delay is attributed to the time required for the prodrug to transit to the colon, where it is reduced by anaerobic bacteria to liberate the active drug [1].

Pharmacokinetics Absorption Prodrug

Anaerobic Gut Microflora-Dependent Activation: A Site-Specific Mechanism

Loperamide oxide is a pharmacologically inactive prodrug that requires reduction by the anaerobic microflora of the lower gastrointestinal tract to release the active moiety, loperamide. In vitro studies using human ileal effluents and in vivo studies in rats and dogs demonstrate that this reduction is extensive in cecal and colonic contents but is significantly inhibited (activity reduced to 13% of anaerobic levels) in the presence of oxygen, confirming the essential role of anaerobic bacteria [1]. In contrast, loperamide hydrochloride is administered as the active drug and does not require bacterial activation.

Drug Metabolism Microbiome Prodrug

Clinical Efficacy in Acute Diarrhea: Significantly Faster Symptom Relief vs. Placebo

In a double-blind, placebo-controlled trial of 242 patients with acute diarrhea, loperamide oxide at a 1 mg dose produced significantly more rapid relief of diarrheal symptoms compared to placebo. The time to first relief was significantly shorter in the loperamide oxide group [1].

Clinical Trial Acute Diarrhea Efficacy

Efficacy in Chronic Radiation Enteritis: Reduction in Bowel Frequency and Improved Transit

In patients with chronic diarrhea secondary to radiation enteritis, loperamide-N-oxide (3 mg twice daily) significantly reduced bowel movement frequency and slowed intestinal transit compared to placebo [1].

Chronic Diarrhea Radiation Enteritis Efficacy

Resistance to Drug-Drug Interaction via CYP3A4 Inhibition vs. Loperamide

Coadministration of the CYP3A4/P-gp inhibitor cotrimoxazole significantly increased the systemic exposure (Cmax and AUC) of loperamide when administered directly, but did not significantly alter the pharmacokinetic parameters of the prodrug loperamide oxide itself. This suggests that the prodrug's absorption and disposition are less susceptible to common drug-drug interactions that affect loperamide [1].

Drug Interaction CYP3A4 Prodrug

Optimal Research and Industrial Application Scenarios for Loperamide Oxide


Pharmacokinetic Studies of Site-Specific Prodrug Activation

Loperamide oxide serves as an excellent model compound for investigating the role of the gut microbiome in drug metabolism and prodrug activation. Its oxygen-sensitive, anaerobic bacterial reduction provides a quantifiable readout for microbiome activity in both in vitro (e.g., human fecal slurry assays) and in vivo models [1]. Researchers studying the pharmacokinetic consequences of altered gut flora (e.g., due to antibiotics, disease, or genetic manipulation) can utilize loperamide oxide to probe the functional capacity of the colonic microbiome, as demonstrated in comparative studies using germ-free and conventional animals [2].

Comparative Safety Pharmacology in Models of Opioid-Induced CNS Depression and Cardiac Toxicity

Given the growing concern over the abuse potential and cardiotoxicity of loperamide at high doses, loperamide oxide offers a valuable comparator for studying strategies to mitigate systemic opioid exposure. In vitro and in vivo models can be used to directly compare the CNS penetration (e.g., via brain-to-plasma ratio) and effects on cardiac ion channels (e.g., hERG) or QT prolongation between equieffective antidiarrheal doses of loperamide oxide and loperamide hydrochloride [1]. Its slower and lower systemic exposure profile [3] makes it a prime candidate for studying peripherally-restricted opioid agonism.

Formulation Development for Targeted Colonic Drug Delivery

The unique activation mechanism of loperamide oxide—requiring the anaerobic environment of the colon—makes it a relevant tool for developing and validating colon-targeted drug delivery systems. Pharmaceutical scientists can use loperamide oxide as a payload to test the performance of enteric coatings or matrix systems designed to release drug specifically in the colon. The appearance of loperamide in plasma can serve as a surrogate marker for successful colonic release and bacterial reduction [1].

Reference Standard in Clinical Trials for Novel Antidiarrheal Agents

For clinical researchers developing next-generation antidiarrheal therapeutics, loperamide oxide can serve as an active comparator or reference standard, particularly in trials for chronic diarrheal conditions like radiation enteritis or diarrhea-predominant irritable bowel syndrome (IBS-D). Its established efficacy in reducing bowel frequency and normalizing colonic transit [1] provides a robust benchmark against which to measure the performance of novel agents targeting gastrointestinal motility or secretion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Loperamide oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.